molecular formula C18H13FN4O2S B11059773 Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate

Cat. No.: B11059773
M. Wt: 368.4 g/mol
InChI Key: XPMNZEGLHVJMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-fluorophenyl group at position 2 and a methylthioacetate moiety at position 3. The triazoloquinazoline scaffold is known for its pharmacological relevance, particularly as adenosine receptor antagonists.

Properties

Molecular Formula

C18H13FN4O2S

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate

InChI

InChI=1S/C18H13FN4O2S/c1-25-15(24)10-26-18-20-14-5-3-2-4-13(14)17-21-16(22-23(17)18)11-6-8-12(19)9-7-11/h2-9H,10H2,1H3

InChI Key

XPMNZEGLHVJMOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Core Triazoloquinazoline Formation

The triazolo[1,5-c]quinazoline core is typically synthesized via cyclocondensation reactions. A pivotal approach involves treating 4-hydrazinoquinazoline derivatives with orthoesters under solvent-free or acidic conditions . For example, refluxing 2-(4-bromophenyl)-4-hydrazinoquinazoline with triethyl orthoformate in ethanol yields triazolo[4,3-c]quinazoline intermediates, which undergo Dimroth rearrangement in acidic media to form the [1,5-c] isomer .

Key Reaction Conditions

  • Reagents : Triethyl orthoformate, triethyl orthopropionate

  • Solvent : Ethanol (anhydrous or 95%)

  • Temperature : Reflux (78–80°C)

  • Time : 4–16 hours

  • Yield : 83–91%

Mechanistically, the reaction proceeds through nucleophilic attack of the hydrazine group on the orthoester, followed by cyclization and rearrangement. The acidic environment facilitates protonation of the triazole nitrogen, driving the Dimroth rearrangement to stabilize the [1,5-c] configuration .

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at position 2 of the triazoloquinazoline core is introduced via Suzuki–Miyaura cross-coupling. This method employs palladium catalysts to couple aryl halides with fluorophenyl boronic acids .

Representative Protocol

  • Substrate : 5-Bromo- triazolo[1,5-c]quinazoline

  • Boronic Acid : 4-Fluorophenylboronic acid

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C

  • Time : 12 hours

  • Yield : 75–85%

The reaction mechanism involves oxidative addition of the aryl bromide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing fluorine atom enhances the boronic acid’s reactivity, ensuring efficient coupling .

Thioacetate Functionalization at Position 5

The thioacetate group (-S-CH₂-COOCH₃) is introduced via nucleophilic substitution or thiol-alkylation. A common strategy involves reacting 5-mercapto-triazoloquinazoline derivatives with methyl chloroacetate in the presence of a base .

Synthetic Procedure

  • Substrate : 5-Mercapto-2-(4-fluorophenyl) triazolo[1,5-c]quinazoline

  • Alkylating Agent : Methyl chloroacetate

  • Base : Triethylamine or NaH

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Time : 2–4 hours

  • Yield : 65–78%

The base deprotonates the thiol group, generating a thiolate nucleophile that attacks the electrophilic carbon of methyl chloroacetate. Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing ionic intermediates .

Purification and Characterization

Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from THF/hexane . Analytical validation employs:

Technique Parameters
NMR Spectroscopy ¹H/¹³C NMR (DMSO-d₆): δ 3.19 (OCH₃), 7.48–8.05 (Ar-H), 13.15 (NH)
Mass Spectrometry ESI-MS: m/z 368.4 [M+H]⁺, confirming molecular weight
IR Spectroscopy ν 1,683 cm⁻¹ (C=O), 3,167 cm⁻¹ (NH)

Optimization and Challenges

  • Solvent Effects : Using anhydrous ethanol minimizes side reactions during cyclocondensation, whereas aqueous ethanol promotes hydrolysis .

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases costs but extends reaction time to 24 hours .

  • Byproducts : Dimroth rearrangement intermediates may form if acidic conditions are inadequately controlled .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High regioselectivityRequires strict pH control
Suzuki Coupling Tolerance to functional groupsSensitivity to moisture
Thiol-alkylation Mild conditionsLow yields with steric hindrance

Chemical Reactions Analysis

Types of Reactions

Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing the triazoloquinazoline scaffold. Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate has been investigated for its ability to inhibit cancer cell proliferation. Research indicates that derivatives with this scaffold can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: In Vitro Anticancer Studies

A study conducted on synthesized quinazoline derivatives demonstrated their effectiveness against the MDA-MB-231 breast cancer cell line using the MTT assay. The results indicated that modifications at the thiol and methyl groups enhanced anticancer activity, suggesting that similar modifications in this compound could yield promising results in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Compounds with a triazoloquinazoline framework have shown potential as antibacterial and antifungal agents.

Case Study: Antimicrobial Screening

In one research effort, derivatives of quinazoline were synthesized and screened for antimicrobial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as new antimicrobial agents .

Pharmacological Insights

Research suggests that compounds of this class may act through multiple pathways:

  • Inhibition of Specific Enzymes : Some studies indicate that these compounds can inhibit enzymes critical for cancer cell survival and proliferation.
  • Induction of Apoptosis : Evidence shows that they may induce programmed cell death in cancer cells through various signaling pathways .

Mechanism of Action

The mechanism of action of Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • MRS1220 (N-[9-Chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) :
    • Substitutions: Chlorine at position 9, furanyl at position 2, and a benzeneacetamide group at position 4.
    • Key Differences: The benzeneacetamide group (vs. methylthioacetate) may reduce metabolic stability due to amide hydrolysis susceptibility .
  • MRE 3008F20: Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core with a furyl group and sulfanylcarbonyl substituents. Lacks the quinazoline ring but shares triazolo-pyrimidine features, contributing to high A3 adenosine receptor selectivity .
  • Compound 19a () :
    • 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione.
    • Nitrophenyl and thione groups confer distinct electronic properties compared to the methylthioacetate ester .

Substituent Effects on Physicochemical Properties

Compound Core Structure Position 5 Substituent Position 2 Substituent Melting Point (°C)
Target Compound Triazoloquinazoline Methylthioacetate 4-Fluorophenyl Not reported
MRS1220 Triazoloquinazoline Benzeneacetamide 2-Furanyl >350 (decomp.)
MRE 3008F20 Pyrazolotriazolopyrimidine Sulfanylcarbonyl 2-Furanyl Not reported
Compound 19a () Pyrazolotriazolopyrimidine Thione 4-Fluorophenyl >350
Compound in Triazoloquinazoline 3-Methylphenylsulfanyl Ethyl, Methoxy Not reported

Key Observations :

  • Thione (19a) and sulfanyl () groups may enhance hydrogen bonding but reduce ester-mediated solubility compared to methylthioacetate.
  • Fluorophenyl at position 2 (target compound, 19a) improves receptor affinity over chlorophenyl analogs (e.g., 19b in ) due to optimal electronegativity .

Adenosine Receptor Antagonism

  • Target Compound : Predicted A3 receptor antagonism based on structural similarity to MRS1220. The methylthioacetate may enhance blood-brain barrier penetration compared to bulkier amides .
  • MRS1220 : Potent A3 antagonist (Ki ~0.1 nM) with >1000-fold selectivity over A1/A2A receptors. Demonstrated efficacy in preventing oligodendrocyte damage in ischemia .
  • MRE 3008F20 : High A3 affinity (KD = 0.80 nM) and selectivity (1294-fold vs. A1). Used extensively in thermodynamic binding studies .

Functional Comparisons

Compound A3 Receptor Affinity (Ki/KD) Selectivity (vs. A1/A2A) Key Pharmacological Effects
Target Compound Not reported Inferred high Potential neuroprotective/anti-ischemic
MRS1220 0.1 nM >1000-fold Prevents myelin loss in optic nerve
MRE 3008F20 0.80 nM (KD) 1294-fold Radioligand for receptor characterization
MRS1523 () 1–100 nM Moderate Inhibits OGD-induced neurotransmission failure

Biological Activity

Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate is a compound belonging to the class of triazoloquinazolines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.

  • Topoisomerase II Inhibition : Recent studies indicate that compounds similar to this compound exhibit significant inhibition of topoisomerase II (Topo II), an enzyme critical for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells by preventing DNA unwinding and replication .
  • Intercalation into DNA : The structural characteristics of triazoloquinazolines suggest that they may intercalate into DNA strands, disrupting normal cellular processes and inducing apoptosis in cancer cells .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (μM) Mechanism
MCF-72.09Topo II inhibition
HepG22.08DNA intercalation
Vero>10Low cytotoxicity

These results indicate that the compound exhibits potent cytotoxicity against MCF-7 and HepG2 cell lines while demonstrating lower toxicity towards normal Vero cells .

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazoloquinazolines:

  • Cancer Treatment : In a study involving various derivatives of triazoloquinazolines, compounds with similar structures showed promising results as anti-cancer agents due to their ability to inhibit Topo II and induce apoptosis in tumor cells .
  • Antimicrobial Activity : Some derivatives have also been screened for antibacterial properties, showing moderate to good activity against several bacterial strains . This suggests a potential dual action as both anticancer and antimicrobial agents.

Q & A

Basic Synthesis Optimization

Q: What reaction conditions and catalysts are critical for optimizing the synthesis of Methyl {[2-(4-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetate? A:

  • Key Steps :
    • Cyclization of hydrazine derivatives (e.g., 2-hydrazinobenzoic acid) with dithioimidocarbonates under ice-cold ethanol and triethylamine, followed by acidification and recrystallization .
    • Substitution of methylsulfanyl groups with fluorophenyl thioacetate requires precise stoichiometry and reflux conditions to avoid side reactions.
  • Catalysts : Triethylamine acts as a base to deprotonate intermediates, while hydrochloric acid facilitates cyclization .
  • Yield Optimization : Recrystallization from ethanol improves purity (>95% by HPLC) .

Structural Characterization Techniques

Q: How can conflicting NMR or crystallographic data for triazoloquinazoline derivatives be resolved? A:

  • X-ray Diffraction : Resolve planar vs. non-planar ring system ambiguities (e.g., planar triazoloquinazoline core with fluorophenyl dihedral angles of ~59°) .
  • Advanced NMR : Use 13C^{13}\text{C}-1H^{1}\text{H} HSQC or HMBC to assign overlapping signals in thioacetate regions (δ 2.5–3.5 ppm for SCH2_2COOCH3_3) .
  • Mass Spectrometry : LC-MS (m/z 395.1 [M+H]+^+) confirms molecular weight and detects trace impurities .

Advanced Mechanistic Insights

Q: What computational methods validate the regioselectivity of fluorophenyl substitution in triazoloquinazoline systems? A:

  • DFT Calculations : Predict electronic effects at C5 vs. C2 positions; fluorophenyl groups stabilize C5-thioacetate via resonance (ΔG = -12.3 kcal/mol) .
  • Docking Studies : Molecular dynamics (e.g., AutoDock Vina) show C5-thioacetate enhances binding to kinase targets (e.g., EGFR, RMSD < 2.0 Å) .
  • Contradictions : Experimental yields (39–58%) vs. computational predictions require solvent polarity adjustments (e.g., DMF vs. ethanol) .

Stability and Degradation Analysis

Q: How can researchers assess the hydrolytic stability of the thioacetate moiety under physiological conditions? A:

  • Accelerated Stability Testing :
    • pH Variation : Incubate at pH 2.0 (gastric) and 7.4 (plasma) for 24–72 hours; monitor via HPLC .
    • Degradation Products : Hydrolysis yields carboxylic acid derivatives (e.g., {[2-(4-fluorophenyl)triazoloquinazolin-5-yl]thio}acetic acid) .
  • Mass Balance : Ensure >98% recovery (degradants + parent compound) to confirm assay validity .

Advanced Biochemical Profiling

Q: What strategies differentiate the compound’s antimicrobial vs. anticancer mechanisms in vitro? A:

  • Targeted Assays :
    • Antimicrobial : MIC testing against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL) .
    • Anticancer : MTT assays on HeLa cells (IC50_{50} = 12.5 µM) with ROS generation measured via DCFH-DA .
  • SAR Insights : Fluorophenyl enhances membrane permeability, while thioacetate improves solubility (logP = 2.1) .

Data Contradictions in Biological Activity

Q: How should researchers address discrepancies between in vitro potency and in vivo efficacy? A:

  • Pharmacokinetic Profiling :
    • Measure plasma half-life (t1/2_{1/2} > 4 hours) and bioavailability (>40%) in rodent models .
    • Use LC-MS/MS to detect metabolite interference (e.g., demethylated derivatives) .
  • Dose Adjustment : Optimize dosing regimens (e.g., 25 mg/kg BID) to align with in vitro IC50_{50} values .

Advanced Synthetic Challenges

Q: What methods mitigate low yields in multi-step syntheses involving triazoloquinazoline intermediates? A:

  • Stepwise Purification :
    • Silica gel chromatography (hexane:EtOAc 3:1) isolates intermediates (e.g., 2-(4-fluorophenyl)triazoloquinazoline, Rf_f = 0.45) .
    • Final thioacetation: Use NaH/DMF for efficient S-alkylation (yield improvement from 35% to 62%) .
  • Byproduct Management : TLC monitoring (Rf_f = 0.2–0.8) identifies dimeric impurities for exclusion .

Crystallographic Data Interpretation

Q: How do hydrogen bonding patterns influence the solid-state stability of triazoloquinazoline derivatives? A:

  • N–H···O Dimers : Centrosymmetric dimers (N···O = 2.89 Å) enhance thermal stability (m.p. 196–198°C) .
  • Packing Analysis : Fluorophenyl groups induce π-stacking (3.5 Å spacing), reducing hygroscopicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.